3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Overview
Description
“3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including a brominated pyrazole ring, a tetrahydrobenzothieno pyrimidine core, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Synthesis of the tetrahydrobenzothieno pyrimidine core: This may involve cyclization reactions starting from substituted anilines and thioureas.
Coupling reactions: The brominated pyrazole and the tetrahydrobenzothieno pyrimidine core can be coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydrobenzothieno pyrimidine core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles for substitution: Amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Drug development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Material science: The compound and its derivatives may find applications in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA interaction: The compound could intercalate with DNA or RNA, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
- 3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Uniqueness
The unique combination of functional groups in “3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE” may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2S/c1-10-5-6-14-15(9-10)29-19-17(14)20(28)26(13(4)22-19)24-16(27)7-8-25-12(3)18(21)11(2)23-25/h10H,5-9H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTOIJZZMANDCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)CCN4C(=C(C(=N4)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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